molecular formula C7H4IN3O2 B1314958 3-iodo-7-nitro-1H-indazole CAS No. 864724-64-1

3-iodo-7-nitro-1H-indazole

Cat. No. B1314958
M. Wt: 289.03 g/mol
InChI Key: CVQKINXVUVZMJY-UHFFFAOYSA-N
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Description

3-iodo-7-nitro-1H-indazole is a chemical compound . It has a molecular formula of C7H4IN3O2 and an average mass of 289.030 Da .


Synthesis Analysis

The synthesis of 1H-indazoles, including 3-iodo-7-nitro-1H-indazole, has been a subject of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular structure of 3-iodo-7-nitro-1H-indazole consists of a nitrogenous heterocyclic compound, indazole, substituted with an iodine atom at the 3rd position and a nitro group at the 7th position .


Chemical Reactions Analysis

Indazole-containing heterocyclic compounds have been synthesized through various methods, including reactions under catalyst- and solvent-free conditions, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .

Scientific Research Applications

Synthesis of 1H- and 2H-indazoles

  • Scientific Field: Organic Chemistry
  • Application Summary: Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
  • Methods of Application: The synthesis strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
  • Results or Outcomes: This review article gives a brief outline of optimized synthetic schemes with relevant examples .

C-3 Functionalization of 1H-Indazole

  • Scientific Field: Medicinal Chemistry
  • Application Summary: The C-3 functionalization of 1H-indazole could produce a lot of highly valuable pharmaceutical precursors, which could be used for the treatment of cancer and many other inflammatory diseases .
  • Methods of Application: This work was focused on the C-3 functionalization of 1H-indazole through Suzuki–Miyaura cross-coupling of 3-iodo-1H-indazole with organoboronic acids, catalyzed by various palladium catalysts immobilized over imidazolium ionic liquids .
  • Results or Outcomes: The yields of the present Suzuki–Miyaura cross-coupling were mainly determined by the catalyst and the solvent used, more than the chemical structure of the substrate .

Transition Metal Catalyzed Reactions

  • Scientific Field: Organic Chemistry
  • Application Summary: The synthesis of 1H- and 2H-indazoles can be achieved through transition metal catalyzed reactions . This method is particularly useful for the production of indazole-containing heterocyclic compounds, which have a wide variety of medicinal applications .
  • Methods of Application: The strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
  • Results or Outcomes: This review article gives a brief outline of optimized synthetic schemes with relevant examples .

Suzuki–Miyaura Cross-Coupling

  • Scientific Field: Medicinal Chemistry
  • Application Summary: The C-3 functionalization of 1H-indazole through Suzuki–Miyaura cross-coupling could produce a lot of highly valuable pharmaceutical precursors . These precursors could be used for the treatment of cancer and many other inflammatory diseases .
  • Methods of Application: This work was focused on the C-3 functionalization of 1H-indazole through Suzuki–Miyaura cross-coupling of 3-iodo-1H-indazole with organoboronic acids, catalyzed by various palladium catalysts immobilized over imidazolium ionic liquids .
  • Results or Outcomes: The yields of the present Suzuki–Miyaura cross-coupling were mainly determined by the catalyst and the solvent used, more than the chemical structure of the substrate .

Synthesis of 1H- and 2H-indazoles

  • Scientific Field: Organic Chemistry
  • Application Summary: The work summarizes latest strategies for the synthesis of 1H- and 2H-indazoles published during the last five years . The strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
  • Methods of Application: The synthesis strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
  • Results or Outcomes: This review article gives a brief outline of optimized synthetic schemes with relevant examples .

C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling

  • Scientific Field: Medicinal Chemistry
  • Application Summary: The C-3 functionalization of 1H-indazole through Suzuki–Miyaura cross-coupling could produce a lot of highly valuable pharmaceutical precursors . These precursors could be used for the treatment of cancer and many other inflammatory diseases .
  • Methods of Application: This work was focused on the C-3 functionalization of 1H-indazole through Suzuki–Miyaura cross-coupling of 3-iodo-1H-indazole with organoboronic acids, catalyzed by various palladium catalysts immobilized over imidazolium ionic liquids .
  • Results or Outcomes: The yields of the present Suzuki–Miyaura cross-coupling were mainly determined by the catalyst and the solvent used, more than the chemical structure of the substrate .

properties

IUPAC Name

3-iodo-7-nitro-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4IN3O2/c8-7-4-2-1-3-5(11(12)13)6(4)9-10-7/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVQKINXVUVZMJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2C(=C1)[N+](=O)[O-])I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4IN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80479937
Record name 3-iodo-7-nitro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80479937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-iodo-7-nitro-1H-indazole

CAS RN

864724-64-1
Record name 3-iodo-7-nitro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80479937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
J Zhang, K Kong, X Li, Q Zhang - Synthetic Communications, 2021 - Taylor & Francis
… First, 1-tosyl-3-iodo-7-nitro-1H-indazole (1) was prepared via iodination [Citation43] and p-toluenesulfonyl (tosyl) protection [Citation41] from 7-nitro-1H-indazole (see Supporting …
Number of citations: 3 www.tandfonline.com
GA Vera Namuncura, BM Diethelm Varela… - 2018 - repositorio.uc.cl
… reported Guillaumet et al. where the Suzuki arylation coupling of N-Boc 3-iodo-7-nitroindazole fails to give the C-3 arylation product, but the unprotected 3-iodo-7-nitro-1H-indazole is …
Number of citations: 2 repositorio.uc.cl
L Bouissane, S El Kazzouli, JM Léger, C Jarry… - Tetrahedron, 2005 - Elsevier
In this paper, the synthesis of bi- and trisubstituted indazoles was described. 4-Alkoxy-7-aminoprotected-indazole or 7-aminoprotected-indazole derivatives were prepared selectively …
Number of citations: 57 www.sciencedirect.com
ME Meuser, PAN Reddy, A Dick… - Journal of medicinal …, 2021 - ACS Publications
… The organic layer was dried over anhydrous Na 2 SO 4 , filtered, and concentrated under reduced pressure to give 3-iodo-7-nitro-1H-indazole as a yellow solid (5 g; yield, 94%) (…
Number of citations: 14 pubs.acs.org

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